molecular formula C12H9ClN2O3S B4537713 5-chloro-2-nitro-N-(2-thienylmethyl)benzamide

5-chloro-2-nitro-N-(2-thienylmethyl)benzamide

Cat. No. B4537713
M. Wt: 296.73 g/mol
InChI Key: HVWJQUYAVOJAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-nitro-N-(2-thienylmethyl)benzamide is a chemical compound with potential biological and pharmacological applications. It is a member of the benzamide class of compounds and has been the subject of scientific research due to its unique chemical properties. In

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-(2-thienylmethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors in the body, leading to its observed biological and pharmacological effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, leading to its anti-inflammatory and analgesic effects. Additionally, it has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Furthermore, it has been studied for its potential neuroprotective effects in models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-chloro-2-nitro-N-(2-thienylmethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, allowing for large-scale production. Additionally, it exhibits a range of biological and pharmacological effects, making it a versatile compound for studying various disease states. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to interpret its effects. Additionally, it may exhibit off-target effects that could confound experimental results.

Future Directions

There are several future directions for the study of 5-chloro-2-nitro-N-(2-thienylmethyl)benzamide. One potential avenue of research is to further investigate its neuroprotective effects in models of Alzheimer's disease. Additionally, it could be studied for its potential use in treating other neurological disorders such as Parkinson's disease. Furthermore, it could be investigated as a potential anticancer agent, either alone or in combination with other chemotherapeutic agents. Finally, its mechanism of action could be further elucidated to better understand its observed biological and pharmacological effects.

Scientific Research Applications

5-chloro-2-nitro-N-(2-thienylmethyl)benzamide has been studied for its potential biological and pharmacological applications. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models. Additionally, it has been investigated as a potential anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis. Furthermore, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

5-chloro-2-nitro-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c13-8-3-4-11(15(17)18)10(6-8)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWJQUYAVOJAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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